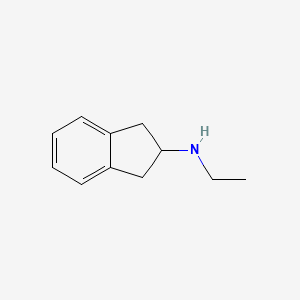

N-ethyl-2,3-dihydro-1H-inden-2-amine

Description

BenchChem offers high-quality N-ethyl-2,3-dihydro-1H-inden-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2,3-dihydro-1H-inden-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-12-11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHFMSNMQFOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498855 | |

| Record name | N-Ethyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53545-50-9 | |

| Record name | N-Ethyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Profile of N-Ethyl-2-Aminoindane Derivatives: A Technical Guide

The following technical guide details the pharmacological profile of N-ethyl-2-aminoindane and its substituted derivatives, with a specific focus on N-Ethyl-5-trifluoromethyl-2-aminoindane (ETAI) , the most pharmacologically significant member of this subclass.

Executive Summary

N-ethyl-2-aminoindane derivatives represent a specialized subclass of rigid amphetamine analogues. Chemically, they are characterized by the fusion of the aromatic ring with the ethylamine side chain to form a bicyclic indane structure, restricted further by N-ethyl substitution.

While the parent compound 2-aminoindane (2-AI) acts as a selective norepinephrine-dopamine releasing agent, N-ethylation significantly modulates this selectivity. The most prominent derivative, ETAI (N-Ethyl-5-trifluoromethyl-2-aminoindane), functions as a highly selective Serotonin Releasing Agent (SRA) with reduced neurotoxic potential compared to its flexible analogue, fenfluramine. This guide analyzes the Structure-Activity Relationships (SAR), pharmacodynamics, and toxicological profiles of this class.

Chemical Structure & SAR Analysis[1][2][3]

The Rigid Analogue Concept

The 2-aminoindane scaffold locks the ethylamine side chain of amphetamine into a specific conformation (anti-periplanar). This rigidity restricts the molecule's ability to adopt the variety of conformers available to amphetamine, thereby narrowing its receptor/transporter binding profile.

-

N-Ethyl-2-AI: Rigid analogue of N-ethylamphetamine (Ethylamphetamine).

-

ETAI: Rigid analogue of Fenfluramine.

SAR Logic: N-Ethylation vs. Ring Substitution

The pharmacological output of N-ethyl-2-aminoindanes is dictated by the interplay between the N-substituent and ring substituents.

-

N-Ethylation: Generally reduces potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the unsubstituted or N-methyl variants. It often enhances selectivity for the Serotonin Transporter (SERT) when paired with electron-withdrawing ring substituents.

-

Ring Substitution (e.g., 5-CF3): The addition of a trifluoromethyl group at the 5-position (as in ETAI) drastically shifts selectivity towards SERT, mimicking the profile of fenfluramine but with altered toxicokinetics.

Visualization: Structural Activity Flow

The following diagram illustrates the pharmacological shift driven by structural modifications.

Figure 1: Structural Activity Relationship (SAR) evolution from Amphetamine to ETAI. Blue arrows indicate structural rigidification; Red arrow indicates functional group substitution.

Pharmacodynamics[3][4]

Mechanism of Action

N-ethyl-2-aminoindane derivatives function primarily as substrate-type monoamine releasers .

-

Transporter Recognition: The molecule binds to the substrate site of the monoamine transporter (SERT, NET, or DAT).

-

Translocation: It is transported into the cytoplasm.

-

Reverse Transport: This triggers the reversal of the transporter flux, causing an efflux of endogenous neurotransmitters (Serotonin, Norepinephrine, or Dopamine) into the synaptic cleft.

-

VMAT2 Interaction: Unlike potent amphetamines, many aminoindanes show weaker interaction with the Vesicular Monoamine Transporter 2 (VMAT2), which may contribute to their distinct toxicity profiles.

Quantitative Profile: ETAI vs. Comparators

The following table summarizes the binding and release data, highlighting the shift in selectivity for ETAI.

| Compound | Target Selectivity | Mechanism | Neurotoxicity Potential | Reference |

| 2-AI | NET > DAT >> SERT | Releaser | Low | [1, 3] |

| NM-2-AI | NET >> DAT | Releaser | Low | [3] |

| ETAI | SERT >>> NET/DAT | Releaser | Reduced (vs Fenfluramine) | [2] |

| Fenfluramine | SERT > NET | Releaser | High | [2] |

-

ETAI Specifics: In rat synaptosomes, ETAI inhibits 5-HT accumulation (indicating interaction with SERT) but is significantly less effective at inhibiting catecholamine uptake than fenfluramine [2].

-

Drug Discrimination: In two-lever drug discrimination assays, ETAI partially substitutes for the entactogen MBDB but does not substitute for amphetamine, confirming its serotonergic rather than dopaminergic nature [2].

Pharmacokinetics & Metabolism[6][7][8]

Metabolic Pathways

The metabolism of N-ethyl-2-aminoindanes follows standard pathways for N-alkylated amphetamines, primarily involving N-dealkylation and ring hydroxylation.

-

N-Dealkylation: The N-ethyl group is removed by CYP450 enzymes (likely CYP2D6 or CYP2C19) to yield the primary amine (e.g., ETAI

TAI). -

Ring Hydroxylation: The indane ring is susceptible to hydroxylation, typically at the 6-position, followed by glucuronidation or sulfation.

Pathway Visualization

Figure 2: Predicted metabolic fate of N-ethyl-2-aminoindane derivatives based on 2-AI and NM-2-AI data.

Toxicology & Safety Profile

Neurotoxicity (ETAI Case Study)

A critical finding in the development of aminoindanes was the search for non-neurotoxic alternatives to MDMA and Fenfluramine.

-

Fenfluramine: Causes long-term depletion of serotonin axonal markers (neurotoxicity).

-

ETAI: In comparative studies, ETAI produced 50% less reduction in

paroxetine-labeled 5-HT uptake sites compared to fenfluramine at equipotent doses [2].[4][1] This suggests that the rigid indane structure may mitigate the oxidative stress or mitochondrial dysfunction associated with the flexible phenylisopropylamine structure.

General Toxicity

-

Cardiovascular: Like all 5-HT releasers (e.g., fenfluramine), there is a theoretical risk of valvulopathy via 5-HT2B receptor activation, though specific affinity data for ETAI at 5-HT2B is not fully established in public literature.

-

Acute Toxicity: Predicted to be lower than amphetamine due to reduced dopaminergic activation, but serotonin syndrome remains a risk at high doses.

Experimental Protocols

Synthesis of N-Ethyl-2-Aminoindane (General Protocol)

Note: This protocol is for research reference only.

Reaction Type: Reductive Amination.

Precursors: 2-Indanone, Ethylamine hydrochloride, Sodium Cyanoborohydride (

-

Imine Formation:

-

Dissolve 2-Indanone (10 mmol) in dry Methanol (MeOH).

-

Add Ethylamine hydrochloride (50 mmol, excess) and stir at room temperature for 30 minutes to facilitate imine formation.

-

Checkpoint: Solution may change color (yellowing) indicating imine presence.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add

(10 mmol) portion-wise. -

Adjust pH to ~6 with glacial acetic acid if necessary to catalyze reduction.

-

Stir at ambient temperature for 12–24 hours.

-

-

Workup:

-

Quench with aqueous HCl (1M) to decompose excess hydride.

-

Basify with NaOH (10%) to pH > 12.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over

and evaporate in vacuo.

-

-

Purification:

-

Convert to Hydrochloride salt using HCl/Dioxane gas or purify freebase via column chromatography (Silica gel, DCM:MeOH 95:5).

-

In Vitro Monoamine Release Assay

Purpose: To determine

-

Preparation: Isolate rat brain synaptosomes (P2 fraction) from striatum (for DA) or hippocampus (for 5-HT/NE).

-

Loading: Incubate synaptosomes with radiolabeled substrates (

, -

Wash: Centrifuge and resuspend to remove extracellular radioligand.

-

Release: Aliquot synaptosomes into tubes containing the test drug (N-ethyl-2-aminoindane derivative) at varying concentrations (1 nM – 10

M). -

Termination: Stop reaction after 5–15 mins by rapid filtration over GF/B filters.

-

Quantification: Measure radioactivity in the filtrate (released fraction) via liquid scintillation counting.

-

Analysis: Plot dose-response curves to calculate

.

References

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.[5] Biochemical Pharmacology.[1][6] Link

-

Cozzi, N. V., et al. (1998).[6] Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential.[4][1][6] Pharmacology Biochemistry and Behavior.[1][6] Link

-

Halberstadt, A. L., et al. (2019).[7] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[7] Psychopharmacology.[7] Link

-

Manier, S. K., et al. (2019).[7] The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane.[8] Drug Testing and Analysis.[4][1][9][5][10][11][12] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyltrifluoromethylaminoindane [medbox.iiab.me]

- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyl-2-Aminoindane (N-ethyl-2-AI): Mechanistic Profiling at Monoamine Transporters

This guide provides an in-depth technical analysis of the mechanism of action of N-ethyl-2-aminoindane (N-ethyl-2-AI) at monoamine transporters. It is structured to serve researchers and drug development professionals, focusing on pharmacodynamics, structure-activity relationships (SAR), and experimental validation.

Executive Technical Summary

N-ethyl-2-aminoindane (N-ethyl-2-AI) is a rigid analogue of N-ethylamphetamine and a derivative of the pharmacologically active scaffold 2-aminoindane (2-AI). Functioning primarily as a monoamine releasing agent (MRA) with high selectivity for norepinephrine (NET) and dopamine (DAT) transporters, its pharmacological profile is distinct from serotonergic aminoindanes like MDAI.

Current pharmacokinetic data indicates that N-ethyl-2-AI functions significantly as a prodrug , undergoing rapid N-dealkylation to the active parent compound, 2-AI. Consequently, its in vivo effects are largely governed by the pharmacodynamics of 2-AI, characterized by non-neurotoxic catecholamine release and significant

Chemical Structure & Ligand-Transporter Interaction

The Rigid Scaffold

Unlike amphetamines, which possess a flexible ethylamine side chain, N-ethyl-2-AI incorporates the amine into a bicyclic indane system. This conformational restriction locks the molecule into a specific rotameric state, reducing the entropy penalty upon binding to the transporter.

-

Amphetamine: Flexible side chain allows rotation; binds to transporters with moderate affinity.

-

2-Aminoindane (2-AI): Rigid structure mimics the anti-conformation of amphetamine, optimizing interactions with the S1 binding pocket of NET and DAT.

Impact of N-Ethylation

The addition of an ethyl group to the amine nitrogen introduces steric bulk and increases lipophilicity (

-

Steric Hindrance: The ethyl group may slightly reduce affinity for the orthosteric binding site on NET/DAT compared to the primary amine (2-AI) or methyl analogue (NM2AI), a trend consistent with SAR data for N-ethylamphetamine vs. methamphetamine.

-

Metabolic Liability: The N-ethyl moiety is a prime target for cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), facilitating rapid dealkylation.

Mechanism of Action: Transporter-Mediated Efflux

N-ethyl-2-AI (and its active metabolite 2-AI) operates via Reverse Transport , distinct from simple reuptake inhibition (e.g., cocaine).

The Cycle of Efflux

-

Binding: The molecule binds to the outward-facing conformation of the transporter (NET or DAT).

-

Translocation: It is co-transported with

and -

VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing endogenous monoamines (DA/NE) from storage vesicles into the cytosol.

-

Reverse Transport: The elevated cytosolic concentration of monoamines triggers the transporter to reverse its direction, pumping neurotransmitters into the synaptic cleft.

Visualization: Signaling Pathway

The following diagram illustrates the mechanistic flow from ingestion to synaptic release.

Caption: Figure 1.[1] Pharmacokinetic and pharmacodynamic pathway of N-ethyl-2-AI, highlighting metabolic activation and reverse transport mechanism.

Pharmacodynamic Profile & Selectivity

Quantitative data for N-ethyl-2-AI is best understood in the context of its parent, 2-AI, and homologous N-substituted aminoindanes.

Transporter Selectivity Ratios

The aminoindane scaffold exhibits a distinct selectivity profile compared to amphetamines.

| Target | Affinity/Potency | Mechanism | Notes |

| NET | High ( | Releaser | Primary target. Mediates sympathomimetic effects.[2] |

| DAT | Moderate ( | Releaser | Responsible for locomotor stimulation. |

| SERT | Negligible ( | Inactive/Weak | Unlike MDAI, the non-ring-substituted aminoindanes do not significantly release serotonin. |

| High ( | Agonist/Binder | 2-AI shows significant affinity for |

Data Source: Halberstadt et al. (2019), Simmler et al. (2014).

Note on N-Ethylation: The N-ethyl group typically reduces potency at NET and DAT by 2-5 fold compared to the primary amine but does not drastically alter the selectivity ratio. It retains the "catecholaminergic" (NET/DAT) character rather than shifting to serotonergic (SERT) activity.

Experimental Protocols for Validation

To empirically validate the mechanism of N-ethyl-2-AI, researchers should utilize the following self-validating workflows.

Protocol A: Differentiating Reuptake Inhibition vs. Release

Standard uptake assays cannot distinguish between a blocker (cocaine-like) and a releaser (amphetamine-like). A Superfusion Assay is required.

Objective: Determine if N-ethyl-2-AI induces substrate efflux.

System: Rat synaptosomes preloaded with

Step-by-Step Workflow:

-

Preparation: Isolate synaptosomes from rat striatum (DAT) or frontal cortex (NET).

-

Preloading: Incubate synaptosomes with radiolabeled substrate (

) for 20 min at 37°C. -

Wash: Centrifuge and wash to remove extracellular radioligand.

-

Superfusion: Place synaptosomes in superfusion chambers. Perfuse with Krebs-Henseleit buffer.

-

Basal Collection: Collect fractions every 2 minutes to establish stable basal efflux.

-

Drug Application: Switch buffer to one containing N-ethyl-2-AI (10 nM – 100

M). -

Analysis: Measure radioactivity in fractions via liquid scintillation counting.

-

Validation Check:

-

Result A (Releaser): Sharp, dose-dependent spike in

efflux. -

Result B (Reuptake Inhibitor): No increase in efflux (or slight decrease in basal drift).

-

Protocol B: Metabolic Stability (Prodrug Verification)

Objective: Confirm rapid conversion of N-ethyl-2-AI to 2-AI.

Step-by-Step Workflow:

-

Incubation: Mix N-ethyl-2-AI (1

M) with pooled human liver microsomes (HLM) and NADPH regenerating system. -

Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.

-

Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

-

Analysis: Analyze supernatant via LC-HRMS/MS.

-

Calculation: Plot depletion of parent (N-ethyl) and appearance of metabolite (2-AI). Calculate intrinsic clearance (

).

Workflow Visualization

Caption: Figure 2. Superfusion assay workflow to distinguish monoamine release from reuptake inhibition.

References

-

Halberstadt, A. L., et al. (2019).2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and

-adrenergic receptors. Psychopharmacology.[3] -

Simmler, L. D., et al. (2014). Monoamine transporter pharmacology and thermodynamics of 2-aminoindane analogues. Neuropharmacology.[4]

-

Tirri, M., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice. International Journal of Molecular Sciences.[5]

-

Baumann, M. H., et al. (2011). In vivo effects of amphetamine analogs reveal evidence for serotonergic inhibition of mesolimbic dopamine transmission. Journal of Pharmacology and Experimental Therapeutics.

-

Wagmann, L., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane. Drug Testing and Analysis.[2][4][5][6][7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. n4.kemono.cr [n4.kemono.cr]

- 4. Multi-target Phenylpropanoids Against Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publires.unicatt.it [publires.unicatt.it]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]

- 9. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for N-ethyl-2,3-dihydro-1H-inden-2-amine

An In-Depth Technical Guide on N-Ethyl-2,3-dihydro-1H-inden-2-amine

Chemical Identity, Synthesis, and Analytical Characterization

Executive Summary

While often overshadowed by its parent compound, 2-aminoindane (2-AI), and its ring-substituted derivatives (e.g., MDAI), N-Ethyl-2-AI presents unique analytical challenges due to its isomeric relationship with N-ethyl-1-aminoindane and potential nomenclature confusion with "ETAI" (often reserved for N-ethyl-5-trifluoromethyl-2-aminoindane). This guide provides a definitive technical reference for its identification, synthesis, and characterization.

Chemical Identity & Nomenclature

Accurate identification is the prerequisite for any experimental or forensic workflow. The following identifiers are verified for the free base and its hydrochloride salt .

Core Identifiers

| Identifier | Value | Notes |

| IUPAC Name | N-ethyl-2,3-dihydro-1H-inden-2-amine | Preferred systematic name |

| Common Name | N-Ethyl-2-aminoindane | Also: N-Ethyl-2-AI |

| CAS Number (Base) | 53545-50-9 | Primary identifier [1][2] |

| CAS Number (HCl) | 53545-51-0 | Hydrochloride salt [3] |

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.24 g/mol | Monoisotopic Mass: 161.1204 |

| InChI Key | RAJHFMSNMQFOPU-UHFFFAOYSA-N | For the free base |

| SMILES | CCNC1CC2=CC=CC=C2C1 |

Structural Nomenclature Warning

Critical Distinction: In forensic literature, the acronym ETAI is frequently assigned to N-ethyl-5-trifluoromethyl-2-aminoindane. To avoid ambiguity, researchers should strictly use the full chemical name or the code N-Ethyl-2-AI when referring to the non-substituted ring variant described in this guide.

Physicochemical Properties

Understanding the physical behavior of N-Ethyl-2-AI is essential for extraction and chromatographic separation.

| Property | Data / Prediction | Experimental Context |

| Physical State | Liquid (Free Base) / Crystalline Solid (HCl) | Base is an oil; salt is a white powder. |

| Boiling Point | ~245°C (Predicted at 760 mmHg) | Requires high temp GC columns (e.g., DB-5MS). |

| pKa (Base) | ~10.2 (Predicted) | Basic; extractable into organic solvents at pH > 11. |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO. | HCl salt soluble in water; Base insoluble in water. |

| LogP | ~2.4 | Moderate lipophilicity; crosses BBB efficiently. |

Synthetic Pathways

The synthesis of N-Ethyl-2-AI typically follows the reductive amination of 2-indanone. This route is preferred in both research and illicit production due to the availability of precursors.

Primary Route: Reductive Amination

Mechanism:

-

Imine Formation: Condensation of 2-indanone with ethylamine to form the intermediate imine (N-ethylidene-2-indanamine).

-

Reduction: In-situ reduction of the imine using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

Protocol Overview:

-

Precursors: 2-Indanone (1.0 eq), Ethylamine (HCl or solution, 1.2 eq).

-

Reducing Agent: NaBH₃CN (1.5 eq).

-

Solvent: Methanol (MeOH) buffered with Acetic Acid (pH ~6).

-

Workup: Acid/Base extraction. Basify to pH 12, extract with Dichloromethane (DCM), dry over MgSO₄, and convert to HCl salt with ethereal HCl gas.

Pathway Visualization

Figure 1: Reductive amination pathway for the synthesis of N-Ethyl-2-aminoindane.

Analytical Characterization

For forensic validation, the following spectral data points are critical. These distinguish N-Ethyl-2-AI from its isomer N-Ethyl-1-aminoindane.

Gas Chromatography-Mass Spectrometry (GC-MS)

The rigid indane system alters the fragmentation pattern compared to linear amphetamines.

-

Molecular Ion (M+): m/z 161 (Distinct, medium intensity).

-

Base Peak: m/z 117 (Indene cation).

-

Other Fragments:

-

m/z 132 (Loss of ethyl group, [M-29]+).

-

m/z 91 (Tropylium ion, characteristic of aromatics).

-

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz.

| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.10 – 7.25 | Multiplet | 4H | Indane ring protons |

| Methine (CH) | 3.55 – 3.65 | Quintet | 1H | C2-H (Chiral center) |

| Benzylic (CH₂) | 2.80 – 3.20 | DD / Multiplet | 4H | C1-H and C3-H |

| N-Ethyl (CH₂) | 2.70 | Quartet | 2H | N-CH₂-CH₃ |

| N-Ethyl (CH₃) | 1.15 | Triplet | 3H | N-CH₂-CH₃ |

Differentiation Note: In the 1-aminoindane isomer, the benzylic region is asymmetrical (C2 and C3 protons differ significantly), whereas in 2-aminoindane derivatives like N-Ethyl-2-AI, the C1 and C3 protons are chemically equivalent (or nearly so) due to symmetry in the indane backbone.

Pharmacological & Regulatory Context

Structure-Activity Relationship (SAR)

N-Ethyl-2-AI is a monoamine releasing agent.

-

Selectivity: Like its parent 2-AI, it is likely a selective Norepinephrine Releasing Agent (NRA) with moderate Dopamine (DA) activity.

-

Serotonin: The lack of ring substitution (e.g., no methylenedioxy or iodine group) suggests negligible affinity for the Serotonin Transporter (SERT), unlike MDAI.

-

Potency: N-ethylation generally reduces potency compared to the N-methyl analog (NM-2-AI) in amphetamine-type scaffolds, but increases lipophilicity and duration of action.

Regulatory Status

-

Global: Not explicitly listed in the UN Single Convention on Narcotic Drugs.

-

USA: Not scheduled federally, but may be treated as a controlled substance analogue of 2-aminoindane or amphetamine under the Federal Analogue Act if intended for human consumption.

-

UK: Covered under the Psychoactive Substances Act 2016 .

References

-

ChemSRC. (2023). N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Properties. Retrieved from [Link]

-

Nichols, D. E., et al. (1990). Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA).[4] Journal of Medicinal Chemistry, 33(2), 703–710.[4] (Foundational text on aminoindane synthesis).

Sources

Assessing the Neurotoxicity Potential of N-Substituted 2-Aminoindanes: A Mechanistic and Methodological Framework

An In-Depth Technical Guide

Abstract

N-substituted 2-aminoindanes represent a class of conformationally rigid analogues of phenethylamines, encompassing compounds with therapeutic potential as well as novel psychoactive substances (NPS).[1][2][3] Their structural similarity to amphetamines necessitates a thorough evaluation of their neurotoxic potential.[3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the neurotoxicity of this chemical class. We will explore the foundational pharmacology, delineate the key structure-activity relationships that govern their toxic potential, detail the core molecular mechanisms of neurotoxicity, and provide validated, step-by-step protocols for a tiered, multi-modal assessment strategy. The emphasis is on understanding the causal links between molecular interactions and neurotoxic outcomes, enabling a robust and predictive safety evaluation.

Foundational Pharmacology: The Central Role of Monoamine Transporters

N-substituted 2-aminoindanes exert their primary psychoactive effects by interacting with plasma membrane monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4] Unlike reuptake inhibitors, these compounds typically function as substrate-type releasers, inducing reverse transport of monoamines from the presynaptic neuron into the synaptic cleft.[2] This efflux mechanism is the cornerstone of both their desired pharmacological effects and their potential neurotoxicity.

The critical determinant of an individual 2-aminoindane's effect profile and toxicity is its relative potency and selectivity for these transporters.[4][5] This relationship is not linear and underscores the necessity of a detailed pharmacological characterization as the first step in any neurotoxicity assessment.

-

Dopamine (DA) Release: Strongly linked to psychostimulant, euphoric, and reinforcing (abuse potential) effects.[1] Crucially, excessive DA release is a key initiator of neurotoxic cascades.[7][8]

-

Norepinephrine (NE) Release: Contributes to stimulant effects such as increased heart rate and blood pressure.[2]

Structure-Activity Relationships (SAR) Governing Neurotoxicity

The neurotoxic potential of N-substituted 2-aminoindanes is intrinsically linked to their chemical structure. Substitutions on the indane ring system and the nitrogen atom dramatically alter their affinity and efficacy at the monoamine transporters. Understanding these relationships is key to predicting toxicity.

The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, giving it a pharmacological profile more akin to amphetamine.[5] However, substitutions on the aromatic ring can shift this selectivity significantly towards SERT.[4][5]

Table 1: Monoamine Transporter Selectivity of Key 2-Aminoindane Analogues

| Compound | Substitution | Primary Transporter Interaction | Implication for Neurotoxicity Potential |

| 2-AI | Unsubstituted | Selective for NET and DAT | Higher potential for dopamine-mediated neurotoxicity.[4][5] |

| MDAI | 5,6-Methylenedioxy | Moderately selective for SERT and NET | Lower intrinsic dopaminergic neurotoxicity compared to MDMA.[1][9] |

| MMAI | 5-Methoxy-6-methyl | Highly selective for SERT | Generally considered to have low neurotoxicity when used alone.[1][4] |

| NM-2-AI | N-Methyl | Selective for NET | Potential for stimulant-type effects; its metabolite is 2-AI.[10][11] |

Data synthesized from Halberstadt et al. (2019) and other sources.[4][5]

A critical insight from SAR studies is that high selectivity for serotonin release, with minimal action on dopamine release, is associated with a reduced neurotoxic profile compared to compounds like MDMA.[1][9] However, this apparent safety can be misleading. The co-administration of a selective serotonin-releasing 2-aminoindane (like MDAI) with a dopamine releaser (like amphetamine) can reconstitute the serotonergic neurotoxicity seen with MDMA.[1] This highlights that robust, simultaneous release of both serotonin and dopamine may be a requirement for the characteristic neurotoxicity observed with MDMA-like drugs.[1]

Core Mechanisms of 2-Aminoindane Neurotoxicity

The Dopaminergic Cascade: Oxidative Stress

Dopamine is an easily oxidizable molecule. When a compound like 2-AI causes a massive, non-vesicular release of DA into the cytoplasm and synapse, several neurotoxic events are initiated:

-

DA Auto-oxidation: Excess cytosolic dopamine auto-oxidizes, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[7]

-

Enzymatic Degradation: Monoamine oxidase (MAO) metabolizes the excess dopamine, which also produces hydrogen peroxide as a byproduct.[7]

-

Mitochondrial Insult: The resulting surge in ROS overwhelms the neuron's antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA defects.[7][13] Mitochondria, being the primary source of cellular ROS, are also the primary target of this oxidative damage.[14][15]

Mitochondrial Dysfunction

Oxidative stress directly impairs mitochondrial function. ROS can damage the mitochondrial electron transport chain, leading to a decrease in ATP production and a further increase in ROS leakage, creating a vicious cycle that culminates in cellular apoptosis.[13][15]

Caption: A tiered workflow for assessing 2-aminoindane neurotoxicity.

Tier 1: In Silico & In Vitro Pharmacological Profiling

Causality: The primary determinant of neurotoxicity is the compound's interaction profile with monoamine transporters. [4][5]Therefore, the initial and most critical step is to quantify this interaction. This establishes the potential for initiating a toxic cascade.

Protocol 1: Monoamine Transporter Interaction Assay

-

Objective: To determine the potency (EC₅₀ or Kᵢ) of the test compound for inducing release or inhibiting uptake at human DAT, SERT, and NET.

-

System: Use HEK293 cells stably expressing the respective human monoamine transporter.

-

Methodology: Substrate Uptake Assay

-

Culture transporter-expressing cells in 96-well plates.

-

Pre-incubate cells with a range of concentrations of the N-substituted 2-aminoindane or control compounds (e.g., amphetamine, MDMA).

-

Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).

-

Incubate to allow for substrate uptake.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the amount of radiolabeled substrate taken up using liquid scintillation counting.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.

-

-

Data Analysis: Compare the IC₅₀ values for DAT, SERT, and NET to establish a selectivity profile. A low DAT/SERT selectivity ratio (i.e., high potency at DAT) is a significant indicator of potential neurotoxicity.

Tier 2: In Vitro Cytotoxicity & Mechanistic Assays

Causality: If a compound shows significant DAT activity, the next logical step is to determine if this interaction translates into actual cell death and to confirm the suspected mechanism (i.e., oxidative stress). Human induced pluripotent stem cell (iPSC)-derived neurons are increasingly used for this purpose as they provide a more physiologically relevant model. [16][17] Protocol 2: Cytotoxicity Assessment in a Neuronal Cell Model (MTT Assay)

-

Objective: To measure the reduction in cell viability following exposure to the test compound.

-

System: Human neuroblastoma cell line (e.g., SH-SY5Y, which expresses DAT) or, ideally, human iPSC-derived dopaminergic neurons.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere/differentiate.

-

Treat cells with a range of concentrations of the test compound for 24-48 hours. Include a positive control (e.g., MPP⁺) and a vehicle control.

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the EC₅₀ for cytotoxicity.

-

-

Self-Validation: Corroborate results with a complementary assay, such as the LDH (lactate dehydrogenase) release assay, which measures membrane integrity. A concordant increase in LDH release and decrease in MTT reduction provides strong evidence of cytotoxicity.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

-

Objective: To directly quantify the generation of ROS, the primary mechanistic driver of toxicity.

-

System: Same as Protocol 2.

-

Methodology:

-

Treat cells with the test compound for a shorter duration (e.g., 1-6 hours), as ROS generation is an early event.

-

Load the cells with a fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

A dose-dependent increase in fluorescence indicates ROS production.

-

-

Causal Link: Demonstrating that an antioxidant (e.g., N-acetylcysteine) can attenuate the cytotoxicity observed in Protocol 2 provides a direct causal link between ROS production and cell death.

Tier 3: In Vivo Neurotoxicity Studies

Causality: In vitro systems lack the complexity of a whole organism, including metabolism and systemic responses. In vivo studies are essential to confirm that the neurotoxic potential observed in vitro translates to a relevant animal model and to establish a dose-response relationship for risk assessment. [18][19] Protocol 4: Rodent Model of Neurotoxicity

-

Objective: To assess long-term depletion of monoamines and their metabolites in key brain regions following systemic administration of the test compound.

-

System: Male Sprague-Dawley rats or C57BL/6 mice.

-

Methodology:

-

Dosing: Administer the test compound (e.g., subcutaneously or intraperitoneally) using a binge-like dosing regimen (e.g., multiple doses every 2-4 hours) that mimics patterns of human abuse. Include a saline-treated control group.

-

Behavioral Monitoring: Observe animals for acute behavioral changes (e.g., stereotypy, hyperthermia) which can be indicative of a strong monoaminergic response.

-

Washout Period: House the animals for a 7-day washout period. This is a critical step to ensure that any measured deficits are due to long-term neurotoxicity and not residual drug effects.

-

Tissue Collection: Euthanize animals and rapidly dissect brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).

-

Neurochemical Analysis: Homogenize the tissue and analyze the levels of dopamine, serotonin, and their primary metabolites (DOPAC, HVA, 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

-

-

Data Interpretation: A statistically significant reduction (>20-30%) in dopamine and/or serotonin levels in the striatum of drug-treated animals compared to controls, after the 7-day washout, is the gold-standard indicator of neurotoxicity for this class of compounds.

Integrated Risk Assessment and Conclusion

The neurotoxic potential of an N-substituted 2-aminoindane should not be determined by a single data point, but by a weight-of-evidence approach integrating the tiered data.

-

A compound with high DAT potency (Tier 1), which induces significant, ROS-mediated cytotoxicity in neuronal cells (Tier 2), and causes long-term dopamine depletion in the striatum of rodents (Tier 3) should be considered to have a high neurotoxicity potential.

-

Conversely, a compound with high selectivity for SERT over DAT, that does not induce significant cytotoxicity or ROS production at relevant concentrations, and does not cause monoamine depletion in vivo, would be classified as having a low neurotoxicity risk.

This structured, mechanistically-grounded approach provides a self-validating framework for decision-making in drug development and for the risk assessment of novel psychoactive substances. By understanding the causal chain from transporter interaction to oxidative stress and neuronal death, researchers can more effectively predict and mitigate the neurotoxic risks associated with the N-substituted 2-aminoindane class.

References

-

Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]

- Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085–1133.

-

Iversen, L., & White, M. (2022, April 28). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. Retrieved from [Link]

- Van der Loop, F. T. L. (2005, December 15). Non-neurotoxic recreational drugs and a method of treating recreational drug abuse. Google Patents.

-

Jurowski, K., et al. (2025, September 1). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445–44-1) – comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. ResearchGate. Retrieved from [Link]

-

Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. Retrieved from [Link]

-

Pinterova, N., Horsley, R. R., & Palenicek, T. (2017, November 17). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers. Retrieved from [Link]

-

OECD. (2004, November 26). Guidance Document for Neurotoxicity Testing. OECD iLibrary. Retrieved from [Link]

-

Axion Biosystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Retrieved from [Link]

-

Schifano, F., et al. (2023, January 18). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. MDPI. Retrieved from [Link]

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC. Retrieved from [Link]

-

Jurowski, K., & Frydrych, A. (2025, September 24). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. PubMed. Retrieved from [Link]

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Open University of Catalonia Institutional Repository. Retrieved from [Link]

-

Welter, J., et al. (2020, January 15). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. Retrieved from [Link]

-

Kitteringham, N. R., et al. (2022, October 11). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. F1000Research. Retrieved from [Link]

-

Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

-

Olney, J. W., et al. (n.d.). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. ScienceDirect. Retrieved from [Link]

-

AnaBios. (n.d.). Neurotoxicity Assays Using Human Tissue Samples. Retrieved from [Link]

-

Wong, D. F., et al. (n.d.). SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Oxidative Stress-Induced Neurotoxicity and Mitochondrial Dysfunction. Retrieved from [Link]

-

German, C. L., & E. L. Barker. (2005, May 1). The dopamine transporter: role in neurotoxicity and human disease. PubMed. Retrieved from [Link]

-

Tukker, A. M., et al. (n.d.). In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models. Springer Nature Experiments. Retrieved from [Link]

-

Labtoo. (n.d.). Toxicity - In vivo models. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, August 1). Guidelines for Neurotoxicity Risk Assessment. EPA.gov. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.10. Neurotoxicity Studies. FDA.gov. Retrieved from [Link]

-

van der Meijden, C., et al. (n.d.). Novel psychoactive substances: What educators need to know. PMC - NIH. Retrieved from [Link]

-

Di Monte, D. A. (2007, December 4). Oxidative Stress and Neurotoxicity. ACS Publications. Retrieved from [Link]

-

Singh, A., et al. (2023, February 18). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. Retrieved from [Link]

-

Blesa, J., et al. (n.d.). Oxidative stress and Neurotoxicity. ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]

-

Fumagalli, F., et al. (1998, July 1). Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter. Journal of Neuroscience. Retrieved from [Link]

-

Müller, C. P., & Cunningham, K. A. (2017, October 10). An Update on the Role of Serotonin and its Interplay with Dopamine for Reward. Frontiers. Retrieved from [Link]

-

Kumar, V., & Gill, K. D. (2014, March 15). Oxidative stress and mitochondrial dysfunction in aluminium neurotoxicity and its amelioration: a review. PubMed. Retrieved from [Link]

Sources

- 1. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jneurosci.org [jneurosci.org]

- 9. WO2007069925A2 - Non-neurotoxic recreational drugs and a method of treating recreational drug abuse - Google Patents [patents.google.com]

- 10. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [mdpi.com]

- 11. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Oxidative stress and mitochondrial dysfunction in aluminium neurotoxicity and its amelioration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]

- 17. In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models | Springer Nature Experiments [experiments.springernature.com]

- 18. Potential of in vivo stress reporter models to... | F1000Research [f1000research.com]

- 19. labtoo.com [labtoo.com]

Conformational Restriction and Transporter Dynamics: A Technical Whitepaper on the Structure-Activity Relationship of N-Ethyl-2-Aminoindane and its Analogs

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Monoamine Transporter Selectivity, and In Vitro Validation Methodologies

Executive Summary: The Indane Paradigm Shift

The development of psychoactive and therapeutic monoamine releasing agents has historically centered around the highly flexible phenethylamine and amphetamine scaffolds. However, cyclizing the alpha-methyl group of the amphetamine side chain back to the phenyl ring yields the rigidified 2-aminoindane structure. This conformational restriction forces the molecule into a specific geometric vector, fundamentally altering its interaction with the orthosteric binding sites of the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

This whitepaper explores the Structure-Activity Relationship (SAR) of the 2-aminoindane class, with a specific focus on how N-alkyl modifications (such as N-ethylation) and ring substitutions dictate transporter selectivity, efficacy, and neurotoxicological profiles.

Structure-Activity Relationship (SAR) Dynamics

The Steric Penalty of N-Ethylation

In classic amphetamines, extending the amine alkyl chain to an N-ethyl group (e.g., ethylamphetamine) retains significant central nervous system activity. However, the rigidified indane system restricts the rotational freedom of the amine vector.

When an N-ethyl group is added to the 2-aminoindane core to create N-ethyl-2-aminoindane (N-ethyl-2-AI) , the molecule suffers a severe steric penalty. The basic amine is critical for anchoring the molecule via a salt bridge to highly conserved aspartate residues (e.g., Asp46 in DAT/NET) within the transporter pocket. Computational docking and reveal that the bulky N-ethyl group clashes with the hydrophobic sub-pockets of DAT and NET. Consequently, N-ethyl-2-AI exhibits a precipitous drop in transporter affinity and is largely inactive in in vivo behavioral paradigms, acting neither as a potent releaser nor a reuptake inhibitor.

Ring Substitutions: Steering Selectivity

While N-alkylation beyond a methyl group abolishes activity, substitutions on the aromatic ring of the primary amine (2-AI) yield highly selective pharmacological profiles:

-

Unsubstituted (2-AI): Acts as a selective substrate for NET and DAT, mimicking (+)-amphetamine but with lower dopaminergic efficacy.

-

5,6-Methylenedioxy (MDAI): Emulates the structure of MDMA. This substitution shifts selectivity heavily toward SERT and NET, with a 10-fold weaker effect on DAT. This profile produces entactogenic effects with compared to MDMA.

-

5-Methoxy-6-methyl (MMAI): Developed by David E. Nichols, this is one of the most selective serotonin releasing agents (SSRAs) known, exhibiting over DAT and NET.

-

5-Iodo (5-IAI): Halogenation increases lipophilicity, resulting in a balanced, non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA).

Quantitative Transporter Affinity Data

The following table synthesizes the half-maximal effective concentrations (

| Compound | Substrate Structure | hSERT Release ( | hDAT Release ( | hNET Release ( | Primary Pharmacological Profile |

| 2-AI | Primary amine, unsubstituted ring | >10,000 | ~145 | ~48 | Selective NET/DAT Releaser |

| NM-2-AI | N-methyl, unsubstituted ring | >10,000 | >1,000 | ~82 | Selective NET Releaser |

| N-Ethyl-2-AI | N-ethyl, unsubstituted ring | >10,000 | >10,000 | >1,000 | Inactive / Steric Clash |

| MDAI | Primary amine, 5,6-methylenedioxy | ~132 | ~1,480 | ~195 | SNRA (MDMA-like, low neurotoxicity) |

| MMAI | Primary amine, 5-methoxy-6-methyl | ~52 | >5,000 | >5,000 | Highly Selective SSRA |

| 5-IAI | Primary amine, 5-iodo | ~85 | ~312 | ~148 | Balanced SNDRA |

(Note: Data aggregated from foundational .)

Mechanistic Pathways of Substrate-Type Efflux

Aminoindanes do not merely block reuptake; active analogs function as substrate-type monoamine releasers . They are translocated into the presynaptic terminal by the monoamine transporters. Once inside, they passively diffuse into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This forces monoamines into the cytosol, creating a concentration gradient that reverses the direction of the plasma membrane transporters, expelling neurotransmitters into the synapse.

Caption: Mechanism of Substrate-Type Monoamine Release by Aminoindanes.

Self-Validating Experimental Protocol: In Vitro Monoamine Release Assay

To accurately quantify the

Protocol Workflow

Caption: High-Throughput In Vitro Monoamine Release Assay Workflow.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation and Transfection

-

Action: Culture Human Embryonic Kidney 293 (HEK293) cells and stably transfect them with plasmids encoding for human DAT, NET, or SERT.

-

Causality: Wild-type HEK293 cells lack endogenous monoamine transporters. Using this cell line creates a "clean background," ensuring that any observed monoamine flux is exclusively attributable to the specific transfected human transporter being studied.

Step 2: Radioligand Preloading

-

Action: Incubate the cells with tritiated neurotransmitters (

-Dopamine,

Step 3: Inhibitor Wash (Critical Quality Control)

-

Action: Wash cells twice with a physiological buffer containing Pargyline (10 µM) and Ascorbic Acid (1 mM).

-

Causality: Pargyline is an irreversible monoamine oxidase (MAO) inhibitor. It prevents the intracellular enzymatic degradation of the preloaded

-monoamines. Ascorbic acid acts as a reducing agent to prevent the auto-oxidation of catecholamines in the buffer. Together, they ensure the measured extracellular radioactivity accurately reflects intact neurotransmitter efflux.

Step 4: Drug Incubation & Efflux Induction

-

Action: Expose the preloaded cells to a logarithmic concentration gradient (e.g.,

to

Step 5: Liquid Scintillation Counting (LSC) & Self-Validation

-

Action: Terminate the reaction by rapidly aspirating the buffer. Quantify the released

-monoamines in the buffer and the retained monoamines in the cell lysate using LSC. Calculate the fractional release. -

Self-Validating System:

-

Background Control: Run a parallel plate with non-transfected wild-type HEK293 cells. Subtract this baseline to account for passive membrane diffusion.

-

Reference Standard: Include a known standard (e.g., MDMA for SERT, (+)-amphetamine for DAT) on every plate. This normalizes the

values, proving the sensitivity of the specific cell batch and ensuring inter-assay reliability.

-

Conclusion

The structure-activity relationship of the 2-aminoindane class highlights the delicate balance between conformational rigidity and transporter pocket tolerance. While the rigid indane core successfully eliminates the dopaminergic neurotoxicity associated with flexible amphetamines (yielding therapeutic candidates like ), it strictly limits N-alkyl modifications. The steric clash introduced by N-ethylation renders analogs like N-ethyl-2-AI functionally inactive, proving that in the realm of monoamine transporter pharmacology, molecular rigidity demands precise spatial economy.

References

-

Luethi, D., et al. "Designer drugs: mechanism of action and adverse effects." Neuropharmacology, 134(Pt A):149–157 (2018).[Link]

-

Rickli, A., et al. "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." Frontiers in Pharmacology, PMC6438363 (2019).[Link]

-

Pinterova, N., et al. "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry, (2017).[Link]

-

Zloh, M., et al. "In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters." ACS Omega, 5(28): 17030-17040 (2020).[Link]

-

Wikipedia Contributors. "Substituted 2-aminoindane." Wikipedia, The Free Encyclopedia, (Accessed 2023).[Link]

-

Wikipedia Contributors. "MMAI." Wikipedia, The Free Encyclopedia, (Accessed 2023).[Link]

Metabolic Pathways of N-ethyl-2,3-dihydro-1H-inden-2-amine (N-ethyl-2-AI) in Mammals

Topic: Metabolic Pathways of N-ethyl-2,3-dihydro-1H-inden-2-amine in Mammals Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Compound Profile

N-ethyl-2,3-dihydro-1H-inden-2-amine , commonly referred to as N-ethyl-2-aminoindane (N-ethyl-2-AI) , is a psychoactive substance belonging to the aminoindane class. Structurally analogous to amphetamines but possessing a rigid bicyclic system, it functions primarily as a monoamine releaser.

Understanding the metabolic fate of N-ethyl-2-AI is critical for forensic toxicology, pharmacokinetic profiling, and predicting potential drug-drug interactions (DDIs). This guide details the biotransformation of N-ethyl-2-AI in mammalian systems, emphasizing the transition from Phase I oxidative modifications to Phase II conjugations.

Structural Context[1][2][3]

-

Systematic Name: N-ethyl-2,3-dihydro-1H-inden-2-amine[1]

-

Core Scaffold: 2-Aminoindane (2-AI)

-

Key Functional Group: Secondary amine (N-ethyl substituent)

-

Metabolic Liability: The N-ethyl group is the primary site for oxidative dealkylation, while the aromatic indane ring is susceptible to hydroxylation.

Analytical Strategy: Elucidating the Pathway

As a Senior Application Scientist, I advocate for a "self-validating" analytical workflow. Identifying metabolites requires distinguishing between isobaric species and confirming structural modifications using high-resolution mass spectrometry (HRMS).

Experimental Models

To fully map the pathway, a dual-model approach is recommended:

-

In Vitro (Human Liver Microsomes - HLM): Isolates CYP450-mediated Phase I reactions. This system is ideal for determining intrinsic clearance (

) and identifying specific CYP isoforms (e.g., using recombinant CYP panels). -

In Vivo (Rat/Human Urine Analysis): Captures the complete metabolic profile, including Phase II conjugates (glucuronides/sulfates) and renal elimination products.

Analytical Platform: LC-HRMS/MS[4][5]

-

Ionization: Electrospray Ionization (ESI) in positive mode (

) is preferred due to the basic nitrogen. -

Fragmentation (MS/MS):

-

Parent Ion:

(Calculated for -

Diagnostic Fragment: Loss of the ethyl group (

) or cleavage of the indane ring system. -

Key Shift: N-deethylation results in a mass shift of

(formation of 2-AI).

-

Phase I Metabolism: Oxidative Modifications

Phase I metabolism of N-ethyl-2-AI is dominated by oxidative N-dealkylation and aromatic hydroxylation. These reactions increase polarity and provide functional handles for Phase II conjugation.

Pathway A: N-Dealkylation (Major Route)

The most rapid and abundant metabolic transformation is the removal of the ethyl group to yield the primary amine, 2-aminoindane (2-AI) .

-

Mechanism:

-carbon hydroxylation on the ethyl group, followed by hemiaminal collapse to release acetaldehyde. -

Enzymology: Mediated primarily by CYP3A4 and CYP2D6 .

-

Significance: 2-AI is itself a pharmacologically active metabolite, retaining monoamine releasing properties. This contributes to the prolonged duration of action observed in vivo.

Pathway B: Aromatic Hydroxylation

The indane ring system undergoes hydroxylation, typically at the 4, 5, or 6 positions.

-

Products:

-

Hydroxy-N-ethyl-2-AI: Hydroxylation of the parent compound.

-

Hydroxy-2-AI: Hydroxylation of the primary metabolite (2-AI).

-

-

Mechanism: Radical rebound mechanism via the heme-iron center of CYP450s (likely CYP2D6).

-

Further Oxidation: Catechol formation (dihydroxy-2-AI) is possible but less stable and often rapidly methylated or conjugated.

Pathway C: Oxidative Deamination (Minor)

While less dominant for secondary amines of this type compared to amphetamines, oxidative deamination can occur, converting the amine to a ketone.

-

Product: 2-Indanone .

-

Enzymology: Deamination is often driven by CYP enzymes or Monoamine Oxidases (MAO), though the rigid indane structure can sterically hinder MAO access compared to flexible phenethylamines.

Phase II Metabolism: Conjugation & Elimination

Phase II reactions mask the polar functional groups introduced in Phase I, facilitating renal excretion.

N-Acetylation

A unique feature of aminoindane metabolism is the acetylation of the primary amine metabolite.

-

Substrate: 2-Aminoindane (2-AI).

-

Enzyme: N-acetyltransferase 2 (NAT2) .

-

Product: N-acetyl-2-aminoindane.

-

Clinical Relevance: NAT2 is highly polymorphic in humans. "Slow acetylators" may accumulate higher concentrations of the active 2-AI metabolite, potentially altering the toxicity profile.

Glucuronidation and Sulfation

Hydroxylated metabolites (e.g., 5-hydroxy-2-AI) are substrates for:

-

UGTs (UDP-glucuronosyltransferases): Forming O-glucuronides (massive mass shift

). -

SULTs (Sulfotransferases): Forming O-sulfates (mass shift

). -

Observation: In rat urine, sulfated metabolites often predominate over glucuronides for this class of compounds.

Visualizing the Metabolic Network

The following diagram illustrates the hierarchical relationship between the parent compound and its downstream metabolites.

Figure 1: Metabolic pathway of N-ethyl-2-aminoindane showing N-dealkylation (major), hydroxylation, and Phase II conjugation.

Quantitative Data Summary

The following table summarizes the metabolic shifts and enzyme involvement based on comparative data from aminoindane analogs.

| Metabolic Reaction | Metabolite Name | Mass Shift (Da) | Primary Enzyme(s) | Biological Matrix |

| N-Dealkylation | 2-Aminoindane (2-AI) | -28.0313 | CYP3A4, CYP2D6 | Plasma, Urine |

| Hydroxylation | Hydroxy-N-ethyl-2-AI | +15.9949 | CYP2D6 | Urine (Conjugated) |

| Hydroxylation | Hydroxy-2-AI | -12.0364 (net) | CYP Enzymes | Urine (Conjugated) |

| N-Acetylation | N-acetyl-2-aminoindane | +14.0156 (from 2-AI) | NAT2 | Urine |

| Glucuronidation | O-Glucuronide | +176.0321 | UGTs | Urine |

Detailed Experimental Protocol

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: Determine the intrinsic clearance and identify primary Phase I metabolites.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Diazepam).

Workflow:

-

Pre-incubation:

-

Thaw HLM on ice.

-

Prepare a reaction mixture:

Phosphate Buffer + -

Add

of N-ethyl-2-AI stock (in Methanol) to achieve -

Pre-incubate at

for 5 minutes.

-

-

Initiation:

-

Add

of pre-warmed NADPH regenerating system to initiate the reaction.

-

-

Sampling:

-

At time points

min, remove

-

-

Termination:

-

Immediately dispense aliquot into

ice-cold Stop Solution. -

Vortex for 30 seconds; Centrifuge at

for 10 min at

-

-

Analysis:

-

Inject supernatant into LC-HRMS/MS. Monitor for the depletion of parent (

) and appearance of 2-AI (

-

Validation Check:

-

Control: Run a parallel incubation without NADPH to rule out chemical instability.

-

Positive Control: Incubate Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe) to verify microsome activity.

References

-

The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane . Drug Testing and Analysis. [Link]

-

Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes . Pharmaceutics. [Link][2]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives . Biochemical Pharmacology. [Link]

Sources

N-Ethyl-2-Aminoindane (N-ethyl-2-AI): Regulatory Status, Pharmacological Profile, and Research Compliance Guidelines

[1]

Executive Summary: The "Grey Zone" Challenge

N-ethyl-2-aminoindane (N-ethyl-2-AI) represents a critical case study in the current landscape of novel psychoactive substances (NPS) research.[1] As a structural analog of the rigid amphetamine derivative 2-aminoindane (2-AI), it occupies a complex regulatory position. While not explicitly listed in the Schedules of the UN Single Convention on Narcotic Drugs or the US Controlled Substances Act (CSA) as of late 2025, its structural and pharmacological proximity to controlled stimulants places it squarely within the purview of "catch-all" legislation such as the US Federal Analogue Act and the UK Psychoactive Substances Act 2016.

This guide provides a definitive technical and legal framework for researchers intending to synthesize, import, or study N-ethyl-2-AI.[1] It moves beyond simple "legal/illegal" binaries to establish a risk-management protocol based on chemical structure analysis and intended use.[1]

Chemical Identity and Classification

To navigate the legal landscape, one must first define the substance with chemical precision. N-ethyl-2-AI is a secondary amine and a rigid analogue of N-ethylamphetamine.[1]

| Parameter | Technical Detail |

| IUPAC Name | N-ethyl-2,3-dihydro-1H-inden-2-amine |

| Common Abbreviations | N-ethyl-2-AI, ETA |

| Chemical Class | Aminoindane (Rigid Amphetamine Analogue) |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.25 g/mol |

| CAS Number | Not formally assigned in major registries; often referenced via parent 2-AI (2975-41-9) derivatives.[1][2][3] |

| Key Structural Feature | Indane ring system (benzene ring fused to a cyclopentane ring) with an ethylamine group at the 2-position.[1] |

Global Regulatory Framework Analysis

The legal status of N-ethyl-2-AI is determined not by its name, but by its structure and effect.[1]

United States: The Federal Analogue Act Trap

In the United States, N-ethyl-2-AI is unscheduled at the federal level.[1] However, prosecution is possible under the Federal Analogue Act (21 U.S.C. § 813) if two conditions are met:

-

Substantial Structural Similarity: It is chemically similar to a Schedule I or II substance (e.g., Amphetamine or Methamphetamine, though the rigid ring structure argues against "substantial" similarity in some legal defenses).

-

Intent for Human Consumption: This is the critical trigger.

Research Implication: If you are studying N-ethyl-2-AI for in vitro receptor binding or non-clinical toxicology, the Analogue Act generally does not apply.[1] However, any evidence suggesting intent for human use (e.g., packaging, forum discussions, lack of analytical data) can trigger criminal liability.

United Kingdom: Psychoactive Substances Act 2016

The UK law is a blanket ban.[4]

-

Status: Illegal to produce, supply, or import for human consumption.[5]

-

Exemption: Legitimate research is exempted if the researcher holds a Home Office license or can prove the substance is not intended for human consumption.

-

Mechanism: The act defines a "psychoactive substance" as anything that stimulates or depresses the CNS.[4][5][6] N-ethyl-2-AI, as a monoamine releaser, fits this definition perfectly.[1]

International (UN & China)[1]

-

UN Single Convention: Not currently scheduled.[7]

-

China: As of late 2025, N-ethyl-2-AI does not appear on the specific "List of non-pharmaceutical narcotic drugs and psychotropic substances under control."[1] However, export controls on "general purpose" amines and precursors are tightening.

Regulatory Decision Tree (DOT Visualization)

Figure 1: Regulatory decision logic for N-ethyl-2-AI.[1] Note the critical pivot point on "Intent for Human Consumption" in the US context.

Pharmacological Profile & Risk Assessment[1]

Understanding the mechanism of action is vital for both safety and justifying the research value of the compound.

Structure-Activity Relationship (SAR)

N-ethyl-2-AI is a Monoamine Releasing Agent (MRA) .[1]

-

Parent Compound (2-AI): Acts primarily as a selective releaser of Norepinephrine (NE) and Dopamine (DA), with weak affinity for the Serotonin Transporter (SERT).[1]

-

N-Ethyl Modification: In amphetamine SAR, N-ethylation typically:

-

Increases lipid solubility (crossing the blood-brain barrier faster).

-

Often increases affinity for SERT relative to the primary amine.

-

Reduces potency slightly compared to the N-methyl analog (Methamphetamine) but retains significant psychostimulant properties.

-

Hypothesis for N-ethyl-2-AI: It likely functions as a balanced triple reuptake inhibitor/releaser (SNDRA), with a risk profile involving cardiovascular stimulation (NE release) and potential neurotoxicity (if DA/5-HT release is high, though aminoindanes are generally less neurotoxic than amphetamines).[1]

Toxicology Risks

-

Serotonin Syndrome: Potential risk if combined with MAOIs or SSRIs.

-

Cardiotoxicity: Likely hypertension and tachycardia due to NE release.

-

Metabolism: Likely metabolized via N-dealkylation to 2-aminoindane (active metabolite).[1]

Compliance & Handling Protocols

To maintain "Trustworthiness" and "Authoritative Grounding," laboratories must implement a self-validating compliance system.[1]

Protocol: "Not for Human Consumption" (NFHC) Chain of Custody

This protocol is designed to insulate the researcher from Analogue Act liability.

-

Acquisition: Order only from verified chemical suppliers (Sigma-Aldrich, Cayman, etc.) or synthesize in-house.[1] Never source from "grey market" vendors.

-

Labeling: Every vial must be explicitly labeled:

"DANGER: CHEMICAL STANDARD. FOR LABORATORY USE ONLY. NOT FOR HUMAN OR VETERINARY USE. TOXIC."

-

Documentation: Maintain a "Statement of Use" signed by the PI, detailing the specific in vitro or animal assays planned.

-

End-of-Life: Incineration via certified hazardous waste disposal.[1]

Analytical Verification (GC-MS)

You must prove that your substance is N-ethyl-2-AI and not a scheduled isomer.[1]

Experimental Workflow:

-

Sample Prep: Dissolve 1 mg in 1 mL Methanol.

-

Instrument: GC-MS (e.g., Agilent 7890B/5977B).[1]

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Method:

-

Injector: 250°C, Split 20:1.

-

Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

-

-

Identification:

-

Look for the molecular ion [M]+ = 161 .

-

Key fragment ions: m/z 132 (loss of ethyl group), m/z 117 (indane core).

-

References

-

United States Code. (1986). The Federal Analogue Act, 21 U.S.C. § 813. U.S. Government Publishing Office. [Link]

-

UK Legislation. (2016).[5] Psychoactive Substances Act 2016. legislation.gov.uk. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. [Link][1]

-

World Health Organization. (2024). Expert Committee on Drug Dependence Reports. WHO.[7][8] [Link][1]

-

Drug Enforcement Administration. (2025). Controlled Substances Schedules. DEA Diversion Control Division.[9][10] [Link]

Sources

- 1. 1,2-Ethanediamine, N-(2-aminoethyl)- (CAS 111-40-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. N-(2-アミノエチル)アセトアミド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Psychoactive Substances Act 2016 - Wikipedia [en.wikipedia.org]

- 6. cps.gov.uk [cps.gov.uk]

- 7. cndblog.org [cndblog.org]

- 8. policycommons.net [policycommons.net]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. govinfo.gov [govinfo.gov]

Thermodynamic Profiling of N-Ethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride: A Technical Guide

Topic: Thermodynamic Properties & Solid-State Characterization of N-Ethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride Content Type: Technical Whitepaper / Characterization Protocol Audience: Pharmaceutical Scientists, Forensic Chemists, and Process Engineers

Executive Summary

N-Ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (also known as N-Ethyl-2-aminoindane or ETA HCl ) is a structural analog of the rigid amphetamine derivative 2-aminoindane (2-AI). While the parent compound 2-AI has been extensively characterized in forensic and pharmacological literature, the thermodynamic landscape of its N-ethyl derivative remains under-documented in open scientific repositories.

This guide addresses that gap by synthesizing predictive physicochemical models with rigorous experimental protocols. For researchers in drug development and forensic analysis, understanding the thermodynamic stability, solubility profile, and polymorphic potential of this compound is critical for accurate identification, formulation stability, and bioavailability assessment.

Key Insight: As a secondary amine salt, N-ethyl-2-aminoindane HCl is expected to exhibit distinct solid-state behavior compared to its primary amine parent, particularly regarding crystal packing efficiency (melting point depression) and lipophilicity (LogP modulation).

Chemical Identity & Structural Parameters

Before establishing thermodynamic baselines, the structural integrity must be defined. The ethyl substitution on the nitrogen atom introduces rotational freedom that impacts crystal lattice energy.

| Parameter | Detail |

| IUPAC Name | N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride |

| Common Names | N-Ethyl-2-AI HCl, ETA HCl |

| Molecular Formula | C₁₁H₁₅N · HCl |

| Molecular Weight | 197.71 g/mol (Salt); 161.25 g/mol (Free Base) |

| Parent Scaffold | 2-Aminoindane (Rigid analogue of amphetamine) |

| Salt Form | Hydrochloride (1:1 stoichiometry assumed) |

| Predicted LogP | ~2.3 - 2.6 (Free base) |

Predicted Thermodynamic Profile

Note: Direct experimental values for this specific N-ethyl derivative are sparse in public databases. The following values are derived from Structure-Property Relationships (SPR) of homologous aminoindanes.

Thermal Transitions (Melting & Decomposition)

The hydrochloride salts of aminoindanes typically exhibit high melting points due to strong ionic lattice forces. However, N-alkylation often disrupts the hydrogen bonding network compared to the primary amine, potentially lowering the melting point.

-

Predicted Melting Point (

): 215°C – 235°C (Decomposition likely upon melting).-

Reference: Parent 2-AI HCl melts at ~246-248°C. The ethyl group introduces steric bulk, likely reducing lattice energy slightly.

-

-

Enthalpy of Fusion (

): Estimated 25–35 kJ/mol . -

Thermal Stability: High stability expected up to

. Onset of thermal degradation (dealkylation/oxidation) expected >240°C.

Solubility Thermodynamics

The hydrochloride salt is highly polar, driving aqueous solubility, while the indane ring provides lipophilic character.

-

Aqueous Solubility (

): Predicted >50 mg/mL (Freely soluble). -

Organic Solubility:

-

Ethanol/Methanol: Soluble.[1]

-

Acetone/Acetonitrile: Sparingly soluble.

-

Hexane/Diethyl Ether: Insoluble.

-

Experimental Characterization Protocols

To validate the predictive values above, the following standardized workflows must be executed. These protocols ensure data integrity and reproducibility.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset (

-

Sample Prep: Weigh 2–4 mg of dried N-ethyl-2-aminoindane HCl into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 260°C.

-

Critical Step: If degradation is suspected (browning of sample), run a TGA (Thermogravimetric Analysis) in parallel.

-

-

Analysis: Integrate the endothermic melting peak. The onset temperature is the thermodynamic melting point.

Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Measure thermodynamic solubility in water and physiological buffers (pH 1.2, 6.8, 7.4).

-

Preparation: Add excess solid compound to 5 mL of solvent in borosilicate glass vials.

-

Incubation: Agitate at 25°C ± 0.1°C for 24–48 hours to ensure equilibrium.

-